

Unraveling the Selectivity Profile of AUR1545: A Technical Guide

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Compound of Interest

Compound Name: AUR1545

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Introduction

AUR1545 is a potent and selective degrader of the histone acetyltransferases (HATs) KAT2A (also known as GCN5) and KAT2B (also known as PCAF).[1][2] As a heterobifunctional degrader, **AUR1545** induces the degradation of these key epigenetic regulators, leading to anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC).[1][3][4] This technical guide provides an in-depth overview of the selectivity profile of **AUR1545**, compiling available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Selectivity and Potency of AUR1545

AUR1545 has been characterized as a sub-nanomolar degrader of KAT2A and KAT2B.[4][5] Its development represents an improvement over earlier tool compounds, such as AUR101, exhibiting enhanced "drug-like" properties that enable in vivo studies.[6][7]

Quantitative Cellular Activity

The following table summarizes the degradation and growth inhibition data for **AUR1545** in various cancer cell lines, as presented at the American Association for Cancer Research (AACR) Annual Meeting.

Cell Line	Cancer Type	DC50 (nM) [KAT2A/B]	DC90 (nM) [KAT2A/B]	GI50 (nM)
MOLM-13	Acute Myeloid Leukemia (AML)	<1	~1	1.2[1]
NCI-H1048	Small-Cell Lung Cancer (SCLC)	<1	~1	1.5[1]
LASCPC-01	Neuroendocrine Prostate Cancer (NEPC)	<1	~1	5[1]

Caption: Summary of **AUR1545** cellular activity. DC50 and DC90 represent the concentrations for 50% and 90% degradation of KAT2A/B, respectively. GI50 is the concentration for 50% growth inhibition.

Proteomic Selectivity

A mass spectrometry-based proteomics analysis was performed to assess the selectivity of **AUR1545**. In NCI-H1048 SCLC cells treated with 1 nM **AUR1545** (a concentration above the DC90 for KAT2A/B degradation) for 4 hours, the results demonstrated high selectivity for the intended targets. The volcano plot from this experiment shows that KAT2A and KAT2B were the most significantly degraded proteins.



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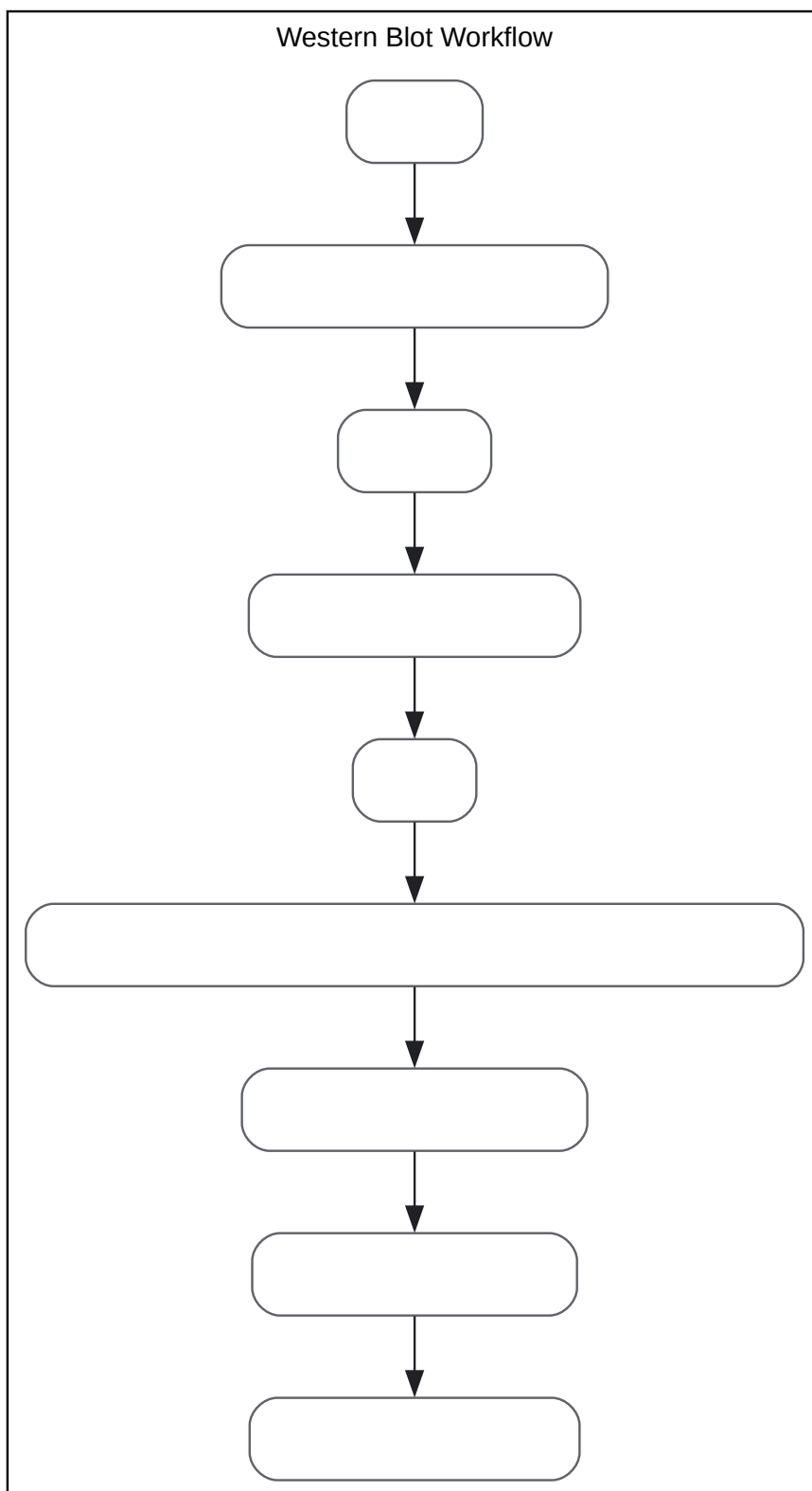
Caption: Volcano plot of proteomic analysis of **AUR1545**-treated cells.[4]

Experimental Protocols

Detailed experimental protocols for the characterization of **AUR1545** have not been fully disclosed in the public domain. However, based on standard methodologies, the following sections outline the likely procedures employed.

Western Blotting for KAT2A/B Degradation

This protocol describes a general method for assessing protein degradation via Western blotting.



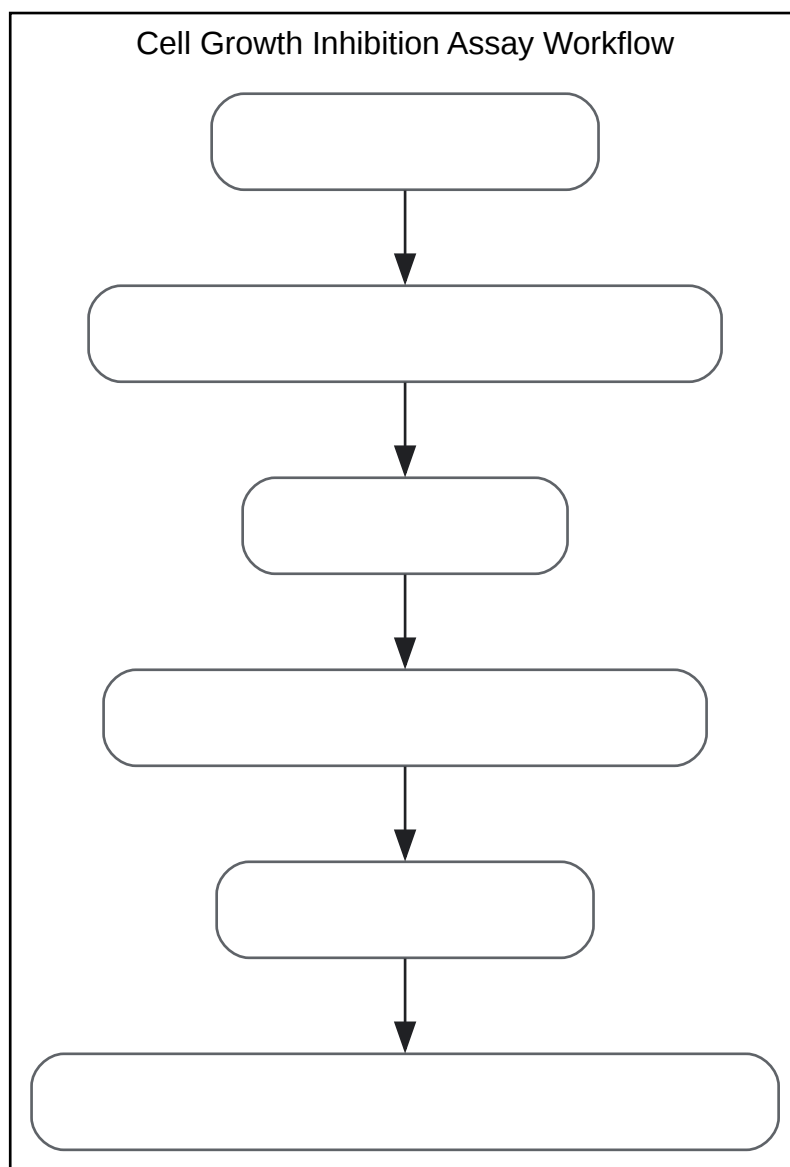
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Caption: A typical workflow for Western blot analysis.

- **Cell Culture and Treatment:** Cancer cell lines (e.g., MOLM-13, NCI-H1048) are cultured under standard conditions and treated with varying concentrations of **AUR1545** or DMSO (vehicle control) for specified durations (e.g., 4, 24, 48 hours).[\[4\]](#)[\[8\]](#)
- **Cell Lysis:** Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
- **Protein Quantification:** The total protein concentration of each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- **Antibody Incubation:** The membrane is blocked and then incubated with primary antibodies specific for KAT2A, KAT2B, and a loading control (e.g., GAPDH, β -actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection and Analysis:** The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software to determine the extent of protein degradation relative to the loading control and vehicle-treated samples.[\[8\]](#)

Cell Growth Inhibition Assay

This protocol outlines a general method for determining the half-maximal growth inhibition (GI50) of a compound.



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Caption: A typical workflow for a cell growth inhibition assay.

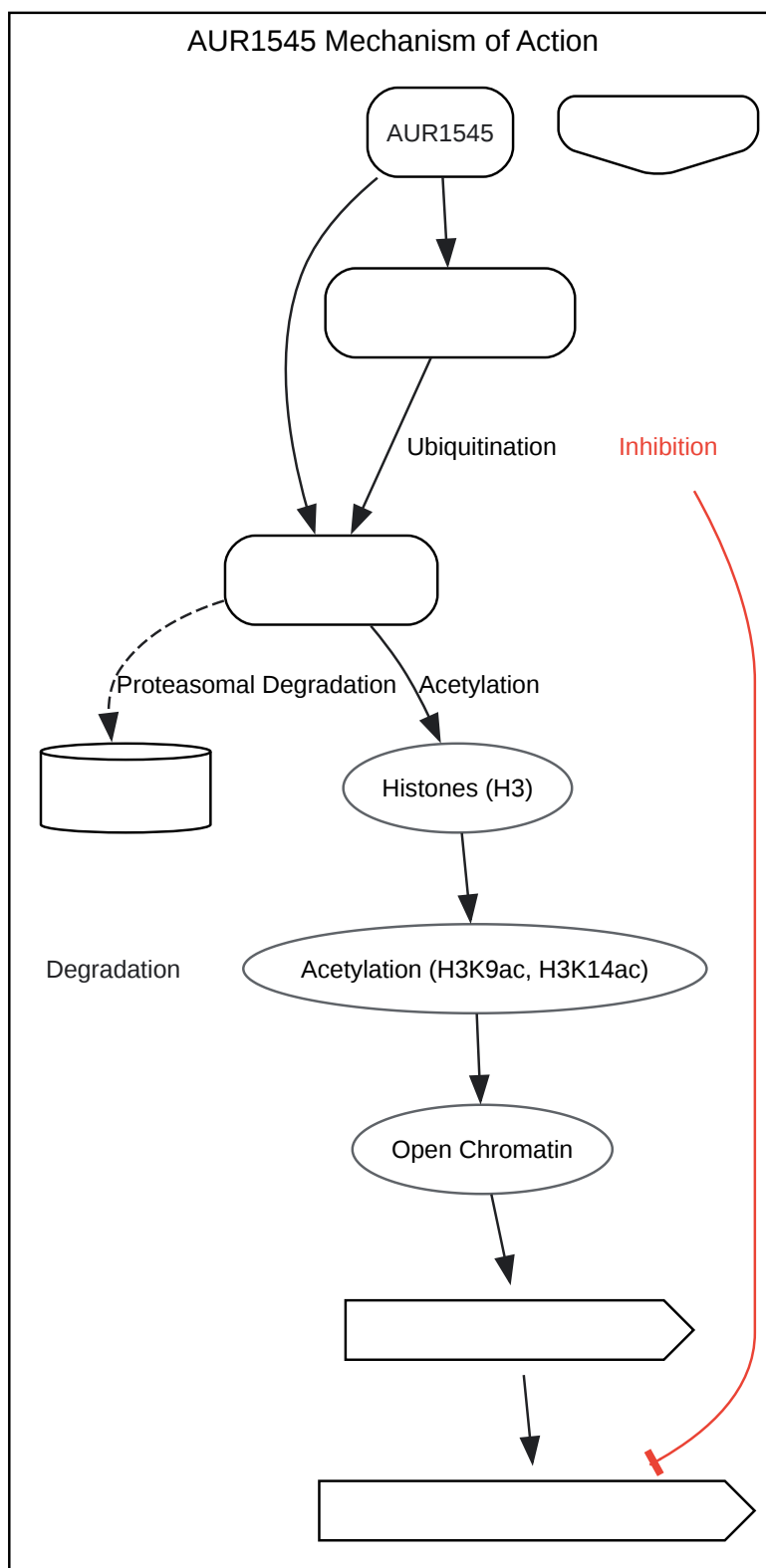
- Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere (for adherent cells) or stabilize.[9][10]
- Compound Treatment: A serial dilution of **AUR1545** is prepared and added to the wells. A vehicle control (DMSO) is also included.

- Incubation: The plates are incubated for a defined period (e.g., 7 days) to allow for cell proliferation.[9]
- Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[10]
- Data Acquisition: The luminescence or absorbance is read using a plate reader.
- Data Analysis: The data is normalized to the vehicle control, and a dose-response curve is generated to calculate the GI50 value.

Signaling Pathway of KAT2A/B and Mechanism of Action of AUR1545

KAT2A and KAT2B are key components of coactivator complexes that regulate gene transcription through the acetylation of histones, primarily on lysine 9 and 14 of histone H3 (H3K9ac and H3K14ac).[4] This epigenetic modification leads to a more open chromatin structure, facilitating the access of transcription factors to DNA and promoting gene expression. These HATs are involved in various signaling pathways critical for cell growth, proliferation, and differentiation.

AUR1545, as a heterobifunctional degrader, links KAT2A/B to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins. This depletion of KAT2A/B results in a decrease in histone acetylation at specific gene promoters, altering gene expression programs and ultimately inhibiting cancer cell growth and inducing a more differentiated cell state.



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Caption: Proposed mechanism of action of **AUR1545**.

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